molecular formula C19H14BrN3O B2663053 1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone CAS No. 304446-43-3

1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone

Cat. No.: B2663053
CAS No.: 304446-43-3
M. Wt: 380.245
InChI Key: UGMJOSKGJFNLJO-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl group attached to a pyrazoloquinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole ring.

    Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring.

    Final functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(6-Bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-(6-Bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone, which may affect its chemical properties and applications.

    1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)methanone: Similar structure but with a methanone group, which may influence its reactivity and biological effects.

Properties

IUPAC Name

1-(6-bromo-3-methyl-4-phenylpyrazolo[3,4-b]quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O/c1-11-17-18(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)21-19(17)23(22-11)12(2)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMJOSKGJFNLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C=C(C=C3)Br)C(=C12)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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